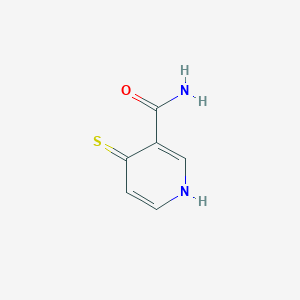

Mercaptonicotin-amide

Description

Historical Context and Early Investigations of Nicotinamide (B372718) Derivatives

The journey to understanding compounds like mercaptonicotinamide is built upon a rich history of research into nicotinamide and its related structures. The discovery of NAD+ itself dates back to 1906, with its fundamental role in fermentation reactions being elucidated by the 1930s. aboutnad.com The identification of nicotinic acid and nicotinamide as the "anti-black tongue factor" and the cure for pellagra in the late 1930s solidified their importance as essential nutrients, paving the way for extensive biochemical investigation. aboutnad.comnih.gov

The exploration of sulfur-containing organic compounds, particularly those with heterocyclic aromatic rings like pyridine (B92270), has been a cornerstone of medicinal chemistry. Sulfonamides, for instance, were among the first commercially successful antibacterial drugs. nih.gov This success spurred broader interest in incorporating sulfur into various molecular frameworks to modulate biological activity. For pyridine carboxamides, the introduction of sulfur-containing functional groups has been a strategy to create analogs with altered properties. Research has shown that the position of substituents on the pyridine ring significantly influences the reactivity and potential biological effects of these molecules. mdpi.comnih.gov For example, studies on the alkylation of pyridine carboxamides have demonstrated that the position of the amide group (ortho, meta, or para) affects reaction yields, indicating that subtle structural changes can have significant chemical consequences. mdpi.com This foundational work on sulfur-containing heterocycles provides the chemical context for the synthesis and study of more specific molecules like mercaptonicotinamide.

The development of nicotinamide analogs has been a continuous effort to create tools for studying and modulating NAD+-dependent enzymes. mdpi.com Early on, the focus was on understanding the biosynthetic pathways of NAD+, with the discovery of the Preiss-Handler pathway, which converts nicotinic acid to NAD+. aboutnad.com However, the discovery of nicotinamide riboside as another precursor in 2004 revealed a previously unknown route to NAD+ synthesis, highlighting the complexity of this metabolic network and the potential for different analogs to have distinct biological entry points and effects. uiowa.edu The synthesis of various analogs, including those designed as potential inhibitors for enzymes like VEGFR-2, demonstrates the utility of modifying the nicotinamide scaffold for therapeutic purposes. researchgate.net These pioneering efforts in creating a diverse chemical toolbox of nicotinamide derivatives have been crucial for dissecting the roles of NAD+ in health and disease and have laid the groundwork for investigating the specific properties of sulfur-containing variants. nih.gov

Conceptual Framework for Studying Novel Chemical Scaffolds

The study of mercaptonicotinamide is embedded within the broader conceptual framework of discovering and characterizing novel chemical scaffolds in chemical biology and medicinal chemistry. A "scaffold" refers to the core structure of a molecule or a series of related compounds. nih.gov The systematic analysis of these core structures helps researchers organize chemical space, understand structure-activity relationships (SAR), and design new molecules with desired properties.

One key concept in this framework is the "privileged structure," a term for molecular scaffolds that are capable of binding to multiple biological targets, appearing frequently in known bioactive compounds. unife.itresearchgate.net Identifying and synthesizing libraries based on these privileged scaffolds is a common strategy in drug discovery. Conversely, there is also significant interest in developing "abiotic" scaffolds—complex structures that are not found in nature. tandfonline.com These novel frameworks can interact with biological systems in unique ways, potentially leading to new mechanisms of action and overcoming existing challenges like drug resistance.

The process of studying a new scaffold involves several stages. It begins with hit identification, which can be achieved through various screening strategies. unife.it This is followed by chemical synthesis to create derivatives and analogs, allowing for a systematic exploration of how structural modifications affect biological activity. chemikailproteomics.com Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict how these novel compounds might interact with their biological targets, guiding the synthetic effort. researchgate.net This iterative cycle of design, synthesis, and testing is fundamental to translating a novel chemical scaffold from an initial concept into a valuable tool for chemical biology research. spparenet.org

Current Research Significance in Mechanistic Chemical Biology

The current significance of mercaptonicotinamide and related analogs in mechanistic chemical biology lies in their potential to serve as highly specific molecular probes and modulators of NAD+-dependent processes. mdpi.com NAD+ is not just a redox cofactor; it is also a substrate for enzymes like sirtuins (deacylases) and poly(ADP-ribose) polymerases (PARPs), which are critical regulators of gene expression, DNA repair, and cellular stress responses. mdpi.com

By introducing a sulfur atom, the electronic properties of the nicotinamide ring are altered, which can affect its interaction with the active sites of these enzymes. This allows researchers to:

Dissect Enzyme Mechanisms: Analogs with altered reactivity can help elucidate the catalytic mechanisms of NAD+-consuming enzymes.

Develop Selective Inhibitors: The unique structure of mercaptonicotinamide could be exploited to design inhibitors that are highly selective for one type of NAD+-dependent enzyme over others, which is a significant challenge in the field.

Probe Post-Translational Modifications: Synthetic NAD+ analogs are invaluable tools for studying post-translational modifications like ADP-ribosylation, helping to identify the protein targets and understand the functional consequences of these modifications. mdpi.com

Modern chemical biology research integrates these novel chemical tools with advanced techniques like chemoproteomics to identify the cellular targets of bioactive compounds and understand their mechanism of action on a global scale. chemikailproteomics.com The study of mercaptonicotinamide, therefore, contributes to a deeper, mechanistic understanding of the complex signaling networks that are governed by NAD+ metabolism, with potential implications for understanding aging and a variety of diseases.

Data Tables

Table 1: Physicochemical Properties of Mercaptonicotinamide and Related Compounds

This table provides a comparison of key computed properties for Mercaptonicotinamide and its parent compound, Nicotinamide.

| Property | Mercaptonicotinamide | Nicotinamide |

| IUPAC Name | 6-sulfanylpyridine-3-carboxamide | pyridine-3-carboxamide |

| Molecular Formula | C₆H₆N₂OS | C₆H₆N₂O |

| Molecular Weight | 154.19 g/mol | 122.12 g/mol |

| CAS Number | 7151-89-5 | 98-92-0 |

| PubChem CID | 3034072 | 936 |

Data sourced from PubChem. wikipedia.orgnih.gov

Table 2: Cytotoxicity of Selected Pyridine Carboxamide Derivatives

The following data illustrates the low cytotoxicity of a series of synthesized pyridine carboxamide derivatives, tested against various cell lines using an MTT assay. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cells. Higher IC₅₀ values indicate lower cytotoxicity.

| Compound | Derivative | Cell Line | IC₅₀ (µg/mL) after 72h |

| 8 | Pyridine-2-carboxamide based sulfobetaine | HaCaT | >500 |

| 9 | Pyridine-2-carboxamide based sulfobetaine | A549 | >500 |

| 10 | Nicotinamide based sulfobetaine | HaCaT | >500 |

| 11 | Nicotinamide based sulfobetaine | A549 | >500 |

| 12 | Isonicotinamide based sulfobetaine | HaCaT | >500 |

| 13 | Isonicotinamide based sulfobetaine | A549 | >500 |

This table is adapted from a study on pyridine carboxamides based on sulfobetaines to illustrate typical biological testing data for this class of compounds. Data from Khairullina, et al. (2022). mdpi.com

Structure

3D Structure

Properties

CAS No. |

89640-64-2 |

|---|---|

Molecular Formula |

C6H6N2OS |

Molecular Weight |

154.19 g/mol |

IUPAC Name |

4-sulfanylidene-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2OS/c7-6(9)4-3-8-2-1-5(4)10/h1-3H,(H2,7,9)(H,8,10) |

InChI Key |

XGIIQEOYYMLWIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C(C1=S)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mercaptonicotin Amide

Established Synthetic Routes for Mercaptonicotin-amide Scaffolds

The construction of the fundamental mercaptonicotinamide structure can be achieved through various synthetic pathways. These methods are broadly categorized into one-pot tandem reactions, which offer efficiency and atom economy, and more traditional multi-step syntheses that allow for controlled, sequential bond formation.

One-Pot Tandem Reaction Processes in Mercaptonicotin-amide Synthesis

One-pot tandem reactions represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single reaction vessel, avoiding the need for isolation of intermediates. This methodology has been successfully applied to the synthesis of fused 2-mercaptonicotinamide (B2517067) scaffolds. sioc-journal.cn Such processes are valued for their convenience and facility, providing a direct route to these structurally important scaffolds. sioc-journal.cn The principle involves a sequence of reactions where the product of the first reaction becomes the substrate for the next, all occurring under the same conditions. While specific details on the tandem synthesis of unfused mercaptonicotinamide are limited, related one-pot tandem processes, such as the synthesis of N-alkylated quinazolinones and 2-arylbenzoxazole derivatives, highlight the power of this approach in creating heterocyclic compounds. rsc.orgntnu.edu.tw These methods often utilize catalysts to promote sequential bond formations, such as the copper-catalyzed C-N/C-O coupling for benzoxazole (B165842) synthesis. ntnu.edu.tw

Multi-step Chemical Synthesis Approaches

Multi-step synthesis provides a more conventional and often more controlled route to target molecules. This approach involves the sequential execution of reactions with the isolation and purification of intermediates at each stage. syrris.jp A documented multi-step synthesis for 6-mercaptonicotinamide (B11766040) involves the reaction of 6-chloro-nicotinamide with thiourea (B124793). mdpi.com This method is analogous to the synthesis of other mercapto-derivatives, such as mercaptopalmitic acid, where a corresponding bromo-compound is reacted with thiourea. nih.gov This type of nucleophilic substitution reaction is a classic method for introducing a thiol group onto a carbon skeleton. The multi-step approach, while potentially more labor-intensive than one-pot methods, allows for greater control over each transformation and can be more easily optimized for purity and yield of the final product.

Table 1: Comparison of Synthetic Approaches for Mercaptonicotinamide Scaffolds

| Approach | Description | Advantages | Example Reaction |

|---|---|---|---|

| One-Pot Tandem Reaction | Multiple reaction steps occur sequentially in a single reaction vessel without isolating intermediates. sioc-journal.cn | Increased efficiency, reduced waste, saves time and resources. rsc.org | Synthesis of fused 2-mercaptonicotinamide scaffolds. sioc-journal.cn |

| Multi-step Synthesis | Reactions are carried out in a defined sequence with isolation and purification of intermediate products. syrris.jp | High degree of control, easier optimization for purity. | Reaction of 6-chloro-nicotinamide with thiourea to form 6-mercaptonicotinamide. mdpi.com |

Synthesis of Mercaptonicotin-amide Derivatives and Analogs

The functional versatility of mercaptonicotinamide can be expanded by creating derivatives and analogs. These modifications can be targeted at specific sites on the molecule, including the pyridine (B92270) ring and the amide moiety, or can involve conjugation to larger molecules like polymers.

Site-Specific Chemical Modifications on the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, and its reactivity dictates the strategies for its modification. researchgate.net While direct C-H functionalization at the C2 and C4 positions is often favored due to the ring's inherent electronic properties, selective derivatization at other positions like C3 can be challenging. researchgate.net Advanced methods for pyridine editing, such as dearomatization-rearomatization sequences, have been developed to achieve regioselective functionalization. researchgate.net Although specific examples of modifying the pyridine ring of an existing mercaptonicotinamide molecule are not extensively detailed in the provided literature, these general principles of pyridine chemistry would apply. Such modifications could potentially introduce new functional groups, altering the compound's electronic properties, solubility, or binding capabilities.

Modification of the Amide Moiety

The amide group (-CONH₂) of mercaptonicotinamide is another key site for chemical derivatization. Modifications at this position can significantly alter the compound's properties. One common strategy is the substitution of the amide with a thioamide, a modification known to improve the membrane permeability of peptides. nih.gov Another approach involves amide coupling reactions to create N-substituted derivatives. For instance, a derivative of 6-mercaptonicotinamide has been synthesized via an amide coupling reaction with 4-chloroaniline. vulcanchem.com Such modifications can influence intermolecular interactions, such as hydrogen bonding patterns, which in turn affects the physical and biological behavior of the molecule. nih.gov

Covalent Attachment to Polymeric Scaffolds (e.g., Thiolated Chitosans)

A significant application of mercaptonicotinamide is its use in the "preactivation" or "S-protection" of thiolated polymers, such as chitosan (B1678972). mdpi.comacs.orgthiomatrix.com Thiolated polymers, or thiomers, are known for their strong mucoadhesive properties, which stem from the ability of their free thiol groups to form disulfide bonds with cysteine-rich components of mucus. nih.gov However, these free thiol groups are susceptible to oxidation, which can decrease their reactivity.

To overcome this, mercaptonicotinamide is covalently attached to the thiolated polymer via a disulfide bond. acs.orgnih.gov This process typically involves two main steps:

Thiolation of the Polymer: A thiol-bearing ligand, such as thioglycolic acid or N-acetylcysteine, is covalently attached to the primary amino groups of chitosan. mdpi.comacs.orgnih.gov

S-protection/Preactivation: The resulting thiolated chitosan is then reacted with 6-mercaptonicotinamide (or its oxidized dimer, 6,6′-dithionicotinamide). A disulfide exchange reaction occurs, forming a new disulfide bond between the polymer's thiol groups and the mercaptonicotinamide moiety. acs.org

This "preactivated" or "S-protected" polymer shields the reactive thiol group from premature oxidation and has been shown to significantly enhance mucoadhesive properties. acs.orgthiomatrix.com For example, the mucoadhesion of chitosan was improved 7-fold by thiolation and up to 14-fold when the thiolated polymer was subsequently preactivated with mercaptonicotinamide. thiomatrix.com This strategy creates a more stable and highly reactive polymer platform. nih.gov

Table 2: Research Findings on Mercaptonicotinamide-Functionalized Chitosan

| Polymer System | Modification | Key Finding | Reference |

|---|---|---|---|

| Chitosan-Thioglycolic Acid-Mercaptonicotinamide | Preactivation of thiolated chitosan with mercaptonicotinamide via disulfide bond linkage. | The preactivated conjugate exhibited 7.46-fold greater dermal adhesiveness compared to unmodified chitosan. | acs.org |

| Chitosan-N-acetylcysteine-mercaptonicotinamide (CS-NAC-MNA) | Covalent attachment of an N-acetylcysteine-mercaptonicotinamide ligand. | The maximum force needed to detach the polymer from porcine intestinal mucosa was 1.4-fold higher than for unmodified chitosan. | nih.gov |

| Thiolated Chitosan | Preactivation with mercaptonicotinamide substructures. | Mucoadhesive properties were improved 14-fold compared to unmodified chitosan. | thiomatrix.com |

| Chitosan-6-mercaptonicotinic acid | Covalent attachment of the thiol ligand. | Mucoadhesion was increased by at least 69-fold compared to unmodified chitosan. Water uptake was lowered by up to 75%. | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-mercaptonicotinamide |

| 4-chloroaniline |

| 6,6′-dithionicotinamide |

| 6-chloro-nicotinamide |

| 6-mercaptonicotinamide |

| Benzene |

| Cysteine |

| Chitosan |

| Mercaptopalmitic acid |

| N-acetylcysteine |

| Thioglycolic acid |

Disulfide Exchange Reactions for Conjugation

Disulfide exchange reactions represent a pivotal strategy for conjugating mercaptonicotinamide to thiol-containing molecules, such as thiolated polymers. This method is central to the concept of pre-activated thiomers, where the reactivity of a polymer's thiol groups is enhanced and stabilized against premature oxidation. researchgate.net The process typically involves the formation of a disulfide bond between the thiol group of mercaptonicotinamide and a thiol group on a target molecule. researchgate.net

The mechanism of disulfide exchange is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'). rug.nlnih.gov This reaction is highly dependent on pH, as a pH range of 7-9 is generally required to deprotonate the thiol (RSH) into the more reactive thiolate anion. rug.nl The reaction results in the formation of a new, mixed disulfide and the release of a different thiolate. nih.gov

A common approach involves the S-protection or "pre-activation" of a thiolated polymer. In this strategy, the polymer's free sulfhydryl groups are reacted with a disulfide-containing molecule derived from mercaptonicotinamide, such as 6,6'-dithiodinicotinamide (6,6'-DTNAm). mdpi.comacs.org This reaction creates a polymer-nicotinamide conjugate linked by a disulfide bond. acs.org This not only protects the polymer's thiol groups from oxidation but also renders them more reactive toward target thiols, such as the cysteine-rich subdomains found in mucus glycoproteins. researchgate.netmdpi.com This enhanced reactivity facilitates stronger mucoadhesion through the formation of covalent disulfide bonds between the polymer and the mucus layer. researchgate.net

Research has demonstrated this principle by synthesizing N-acetyl cysteine-6-mercaptonicotinamide (NAC-6-MNA) through a disulfide exchange reaction between N-acetyl cysteine and the dimer of 6-mercaptonicotinamide. nih.gov Similarly, chitosan-thioglycolic acid has been conjugated with 6-mercaptonicotinamide via an oxidative S-S coupling reaction. sci-hub.se

Table 1: Examples of Disulfide Exchange Reactions Involving Mercaptonicotinamide

| Reactants | Product | Purpose/Application | Reference |

|---|---|---|---|

| Thiolated Polymer (e.g., Chitosan-TGA) + 6,6'-dithiodinicotinamide (6,6'-DTNAm) | S-protected/pre-activated thiolated polymer | To protect thiol groups from oxidation and enhance mucoadhesion. researchgate.netacs.org | researchgate.net, acs.org |

| N-acetyl cysteine + 6-mercaptonicotinamide dimer | N-acetyl cysteine-6-mercaptonicotinamide (NAC-6-MNA) | Synthesis of a ligand for subsequent conjugation to polymers. nih.gov | nih.gov |

| Chitosan-thioglycolic acid (Chitosan-TGA) + 6-mercaptonicotinamide (MNA) | Chitosan-TGA-MNA conjugate | To create a mucoadhesive polymer conjugate for potential therapeutic use. sci-hub.se | sci-hub.se |

| Thiolated Pectin (B1162225) (Pec-Cys) + 2-Mercaptonicotinic acid (MNA) dimer | S-protected thiolated pectin (Pec-Cys-MNA) | To improve mucoadhesive properties and stability of the polymer. researchgate.net | researchgate.net |

Carbodiimide-Mediated Amidation Approaches

Carbodiimide-mediated amidation is a widely used and effective method for forming a stable amide bond between a carboxylic acid and an amine. This strategy is frequently employed to graft mercaptonicotinamide derivatives onto polymers or other molecules. nih.govnih.gov Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common reagents for these reactions. nih.govgoogle.com

The reaction mechanism involves the activation of a carboxyl group by the carbodiimide (B86325), which results in the formation of a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate can then react with a primary amine to form the desired amide bond, releasing a urea (B33335) byproduct. wikipedia.org To improve reaction efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea into a stable N-acylurea, an additive like N-hydroxysuccinimide (NHS) is often included. nih.gov The NHS reacts with the O-acylisourea to form a more stable NHS-ester, which then cleanly reacts with the amine to yield the final amide product. nih.gov

This approach has been utilized to attach ligands, such as N-acetyl cysteine-6-mercaptonicotinamide (NAC-6-MNA), to polymers like chitosan. nih.gov In this case, the carboxylic acid group of the NAC-6-MNA ligand is activated by a carbodiimide, allowing it to form an amide bond with the primary amino groups of the chitosan backbone. nih.gov Another example involves the conjugation of Cysteine-6-mercaptonicotinamide (Cys-6-MNA) to Eudragit® L100-55, a polymer containing carboxylic acid groups. ege.edu.tr In a related but multi-step process, polymers like chitosan or polyacrylic acid are first thiolated by reacting their amino or carboxyl groups with a thiol-bearing molecule (e.g., thioglycolic acid or cysteine) using carbodiimide chemistry. sci-hub.segoogle.com The resulting thiolated polymer can then be further modified, for instance, through disulfide exchange with mercaptonicotinamide. sci-hub.se

Table 2: Examples of Carbodiimide-Mediated Amidation

| Polymer/Molecule | Ligand | Carbodiimide Reagent | Purpose/Application | Reference |

|---|---|---|---|---|

| Chitosan | N-acetyl cysteine-6-mercaptonicotinamide (NAC-6-MNA) | Not specified, but implied carbodiimide chemistry | Covalent attachment of an S-protected ligand to a polymer backbone. nih.gov | nih.gov |

| Eudragit® L100-55 | Cysteine-6-mercaptonicotinamide (Cys-6-MNA) | Carbodiimide | Grafting a mercaptonicotinamide derivative onto a polymer. ege.edu.tr | ege.edu.tr |

| Chitosan | Thioglycolic acid (TGA) | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | First step in creating a thiolated polymer for subsequent conjugation. sci-hub.segoogle.com | sci-hub.se, google.com |

| Polyacrylic acid | Cysteine | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthesis of a thiolated polymer for further modification. google.com | google.com |

Advanced Synthetic Strategies for Novel Mercaptonicotinamide Structures

Beyond established conjugation methods, research is exploring advanced synthetic strategies to create novel mercaptonicotinamide structures with unique properties and potential applications. sioc-journal.cnsioc-journal.cn These modern approaches focus on efficiency, complexity, and atom economy. sotelolab.es

One such advanced method is the use of one-pot tandem reactions . A convenient and facile methodology has been developed for the synthesis of fused 2-mercaptonicotinamide scaffolds using this approach. sioc-journal.cnsioc-journal.cn Tandem reactions, where multiple bond-forming events occur in a single reaction vessel without isolating intermediates, offer significant advantages by reducing waste, saving time, and simplifying purification processes. sotelolab.es The resulting fused heterocyclic systems have potential applications in the synthesis of biologically relevant compounds. sioc-journal.cn

Other modern synthetic strategies, while not yet specifically reported for mercaptonicotinamide, hold significant promise for the development of novel derivatives:

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step from three or more simple starting materials. sotelolab.es This strategy could be employed to rapidly generate diverse libraries of mercaptonicotinamide derivatives by varying the initial building blocks, facilitating the discovery of new structures with tailored functions.

Flow Chemistry: Performing reactions in continuous flow reactors, rather than in traditional batch flasks, can improve reaction efficiency, enhance safety, and allow for easier scalability. numberanalytics.com This methodology could be applied to the synthesis of mercaptonicotinamide and its derivatives for more controlled and reproducible production.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions. numberanalytics.com It is conceivable that enzymatic approaches could be developed for the stereoselective synthesis or modification of mercaptonicotinamide-based structures.

These advanced strategies represent the future of synthetic chemistry, moving toward more efficient, environmentally friendly, and innovative ways to construct complex molecules like novel mercaptonicotinamide structures. sotelolab.esnumberanalytics.com

Molecular and Biochemical Mechanism of Action

Enzyme Inhibition Kinetics and Characterization

Enzyme inhibition is a critical mechanism through which the biological effects of compounds like mercaptonicotinamide are exerted. The study of enzyme kinetics provides a quantitative framework for understanding the potency and mechanism of inhibitors. khanacademy.orggonzaga.edu Different types of inhibitors affect an enzyme's kinetic parameters, such as the Michaelis constant (K_m) and maximum velocity (V_max), in distinct ways that can be visualized using plots like the Lineweaver-Burk plot. khanacademy.orggonzaga.edu

Enzyme inhibition can be broadly categorized as either reversible or irreversible. libretexts.org Reversible inhibitors associate with an enzyme through non-covalent interactions, and their effects can be nullified by removing the inhibitor. libretexts.orgquora.com In contrast, irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to permanent inactivation. libretexts.orgquora.com

Derivatives of mercaptonicotinamide have been investigated in contexts that suggest covalent interactions, a hallmark of irreversible or slowly reversible inhibition. For instance, thiolated polymers, including those incorporating mercaptonicotinamide, are designed to interact with specific proteins. One proposed mechanism for the P-glycoprotein (P-gp) inhibiting effect of a chitosan-thioglycolic acid-6-mercaptonicotinamide conjugate involves the formation of disulfide bonds between the polymer's thiol groups and cysteine residues within the P-gp transporter. rsc.orgresearchgate.net Such covalent modification can lead to a long-lasting inhibitory effect on the protein's function. rsc.orgnih.gov

Table 1: Types of Enzyme Inhibition

| Inhibition Type | Description | Binding Interaction |

|---|---|---|

| Reversible | Inhibitor can dissociate from the enzyme, restoring enzyme activity. libretexts.org | Non-covalent quora.com |

| Irreversible | Inhibitor permanently binds to and inactivates the enzyme, often through strong bond formation. libretexts.org | Covalent quora.com |

Reversible inhibition is further classified based on how the inhibitor interacts with the enzyme and its substrate. A competitive inhibitor binds to the enzyme's active site, directly competing with the substrate. gonzaga.edulibretexts.org A non-competitive inhibitor binds to a different site on the enzyme (an allosteric site), changing the enzyme's conformation and reducing its efficiency without preventing substrate binding. libretexts.orgwikipedia.org

Studies on derivatives of mercaptonicotinamide point towards a non-competitive mode of inhibition. For example, an S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamide was found to act as an antagonist of the CXCR1 and CXCR2 chemokine receptors by binding to a site distinct from the natural ligand's binding site. nih.govnih.gov Similarly, the inhibition of the P-glycoprotein efflux pump by chitosan-mercaptonicotinamide conjugates is believed to occur via interaction with an allosteric site, rather than the substrate-binding pocket, thereby altering the pump's conformation and function. rsc.orgresearchgate.net This mode is characteristic of non-competitive inhibition, where the inhibitor does not compete directly with the substrate for the active site. wikipedia.orgnih.gov

Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov This mechanism is a key aspect of non-competitive inhibition.

Investigations into mercaptonicotinamide derivatives have provided specific examples of allosteric modulation. A notable case is a derivative of N-(4-Fluoro-phenyl)-6-mercaptonicotinamide, which functions as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. nih.govacs.org This compound was shown to inhibit the G-protein coupling to the CXCR2 receptor, a proximal event in the signaling cascade. nih.govacs.org The effect was evaluated by measuring the inhibition of [³⁵S]GTPγS binding in response to the chemokine CXCL8. nih.govacs.org

Additionally, chitosan-mercaptonicotinamide conjugates have been postulated to act as allosteric inhibitors of P-glycoprotein. rsc.org The theory suggests that these thiolated polymers may form disulfide bonds with cysteine subunits within the transporter's channel, inducing an allosteric change that blocks the drug efflux mechanism. rsc.orgresearchgate.net

Table 2: Allosteric Inhibitory Activity of a Mercaptonicotinamide Derivative

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

|---|

Protein Binding Dynamics and Characterization

The interaction between a compound and its protein target is a dynamic process governed by the rates of association and dissociation. excelleratebio.com Characterizing these dynamics and the specific binding site is fundamental to understanding the compound's mechanism of action.

The affinity of a ligand for its receptor is determined by the balance of the association rate constant (k_on or k_a) and the dissociation rate constant (k_off or k_d). malvernpanalytical.complos.org The k_on describes the rate at which the ligand binds to the target, while the k_off describes the rate at which the complex breaks apart. excelleratebio.commalvernpanalytical.com A slow dissociation rate (low k_off) can lead to a prolonged duration of action, as the drug remains bound to its target for a longer period. excelleratebio.com

While specific k_on and k_off values for mercaptonicotinamide binding to its various targets are not extensively detailed in the available literature, the potent biological activities of its derivatives suggest effective binding dynamics. For example, the nanomolar IC₅₀ value for the CXCR2 antagonist derivative indicates a high binding affinity (low K_D), which is a ratio of k_off to k_on. nih.govacs.orgmalvernpanalytical.com Detailed kinetic studies using techniques like high-performance affinity chromatography or surface plasmon resonance would be required to determine the precise association and dissociation rates. nih.gov

Identifying the specific location where a compound binds on a protein is crucial for mechanism elucidation and rational drug design. researchgate.netnih.gov For mercaptonicotinamide and its derivatives, several binding sites on different proteins have been proposed or identified.

CXCR2 Receptor: A derivative of N-(4-Fluoro-phenyl)-6-mercaptonicotinamide has been shown to bind to an intracellular, allosteric site on the CXCR2 receptor, away from the orthosteric site where the natural chemokine ligands bind. nih.govacs.org

P-glycoprotein (P-gp): Thiolated chitosan-mercaptonicotinamide conjugates are thought to interact with cysteine residues present in the transmembrane domains of P-gp. rsc.orgresearchgate.net This covalent interaction at an allosteric site leads to inhibition of the pump's efflux function. rsc.org

Cereblon (CRBN): A patent discloses mercaptonicotinamide as a component of compounds that bind to Cereblon (CRBN), which functions as a substrate receptor within an E3 ubiquitin ligase complex. google.com This interaction implicates mercaptonicotinamide in modulating the ubiquitin-proteasome pathway. google.com

Keratin (B1170402): In biochemical applications, 6-mercaptonicotinamide (B11766040) has been used to preactivate thiol groups on keratin-associated proteins (KAP) and α-keratins, facilitating covalent binding to hair fibers through disulfide exchange reactions. uibk.ac.at

Competitive Binding Studies with Other Ligands

Competitive binding studies have been instrumental in elucidating the interaction of mercaptonicotinamide derivatives with specific biological targets. Research into a series of S-substituted 6-mercapto-N-phenyl-nicotinamides identified them as antagonists of the chemokine receptors CXCR1 and CXCR2, which are key mediators in inflammation. acs.org In these studies, the binding affinity of the compounds was assessed through competition binding assays using membranes from HEK293 cells engineered to express human CXCR2. acs.orgacs.org The assay measured the displacement of a radiolabeled ligand, [¹²⁵I]-CXCL8, by the test compounds. acs.orgacs.orgnih.gov

For instance, a lead compound in this series, 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517), demonstrated potent inhibition of [³⁵S]GTPγS binding in response to CXCL8, with an IC₅₀ value of 60 ± 7 nM, indicating a strong interaction with the receptor's signaling mechanism. acs.orgnih.gov Although this compound acts as a noncompetitive antagonist, the initial structure-activity relationship (SAR) studies involved evaluating the competitive ability of various nicotinamide (B372718) derivatives to bind to the receptor. acs.orgacs.org

Table 1: Inhibitory Activity of S-Substituted Nicotinamide Derivatives

| Compound | Derivative Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Tetrahydrofuran derivative 20 | S-Substituted Nicotinamide | 540 | acs.org |

| S-benzyl derivative 30 | S-Substituted Nicotinamide | 390 | acs.org |

| S-dichlorobenzyl derivative 43 | S-Substituted Nicotinamide | 1610 | acs.org |

| SX-517 (Compound 7) | Boronic Acid Derivative | 60 ± 7 | acs.orgnih.gov |

In a different context, 6-mercaptonicotinamide (6-MNA) has been used to "preactivate" keratin proteins to enhance their binding to hair fibers. researchgate.netsemanticscholar.org In these studies, keratin-associated proteins (KAP) and α-keratins (Ker) were treated with 6-MNA, resulting in a 1.9-fold and 1.4-fold enhancement in binding to natural hair, respectively. researchgate.net This process involves the formation of disulfide bonds between the preactivated keratin and the cysteine-rich domains of the hair fiber, illustrating the compound's capacity for thiol-mediated covalent binding. researchgate.netsemanticscholar.org

Interaction with Nucleic Acids (DNA/RNA)

The scientific literature available from the search does not provide significant direct evidence of mercaptonicotinamide itself binding to or interacting with nucleic acids like DNA or RNA. genesilico.plnih.govnih.govlumicks.combiorxiv.org Research on this compound and its derivatives has predominantly focused on their roles in modifying polymers for enhanced drug delivery, their mucoadhesive properties, and their interactions with cellular proteins, such as membrane receptors and enzymes. acs.orgresearchgate.netacs.org The primary mechanism of action highlighted in numerous studies involves the reactivity of its thiol group, which readily forms disulfide bonds with cysteine residues on proteins and other biological surfaces. acs.orguibk.ac.atacs.org While many compounds are studied for their potential to intercalate or bind to DNA/RNA, the research trajectory for mercaptonicotinamide has been directed elsewhere, particularly towards protein-level interactions and biomaterial functionalization. genesilico.plnih.gov

Modulation of Cellular Signaling Pathways

Mercaptonicotinamide derivatives have been shown to modulate several cellular signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling: As antagonists of CXCR1/CXCR2, S-substituted 6-mercapto-N-phenyl-nicotinamides interfere with chemokine-induced signaling. acs.org These receptors transduce signals by activating coupled heterotrimeric G-proteins. acs.orgnih.gov The derivative SX-517 was found to potently inhibit the binding of [³⁵S]GTPγS to CXCR2 membranes in response to the agonist CXCL8, demonstrating its ability to block the very first intracellular step in the signaling cascade. acs.orgnih.gov

P-glycoprotein (P-gp) Efflux Pump Activity: Chitosan (B1678972) modified with 6-mercaptonicotinamide (CS-TGA-6MNA) has been shown to inhibit the function of the P-gp efflux pump. rsc.org The mechanism appears to involve a reduction in the P-gp ATPase activity, which is essential for the pump's function. rsc.org Studies suggest that this inhibition is achieved by altering the plasma membrane's physical properties rather than by competitively binding to the pump's substrate site or depleting intracellular ATP. rsc.org

Tight Junction Regulation: Thiolated polymers, including those functionalized with mercaptonicotinamide, can modulate the opening of tight junctions between epithelial cells. acs.org This effect is believed to be mediated through the interaction of the polymer's thiol groups with cysteine-rich domains on upstream membrane receptors like EGFR and IGFR. acs.org This interaction can activate the intracellular protein tyrosine kinase (PTK) Src, which in turn disrupts the localization of tight junction proteins like claudin-4, leading to increased paracellular permeability. acs.org

Impact on Cellular Processes and Homeostasis in Model Systems

Derivatives of mercaptonicotinamide, particularly when conjugated to polymers like chitosan, have a demonstrable impact on various cellular processes and homeostasis in in vitro model systems.

The conjugation of mercaptonicotinamide to chitosan has been shown to significantly enhance the cellular uptake of nanoparticles in various in vitro models. nih.govresearchgate.netresearchgate.net This enhancement is attributed to the mucoadhesive properties conferred by the thiol groups, which promote stronger interactions with the cell membrane. nih.govresearchgate.net

In one study, insulin-loaded nanoparticles made with mercaptonicotinic acid-activated thiolated chitosan (MNA-TG-chitosan) showed significantly higher cellular uptake in HepG2 liver cells compared to nanoparticles made with unmodified chitosan or standard thiolated chitosan. nih.govresearchgate.net

Table 2: Enhanced Cellular Uptake by MNA-TG-Chitosan Nanoparticles

| Cell Line | Comparison Group | Fold Increase in Uptake | Reference |

|---|---|---|---|

| HepG2 Liver Cells | Unmodified Chitosan NPs | 1.5-fold | nih.govresearchgate.net |

| HepG2 Liver Cells | TG-Chitosan NPs | 4.4-fold | nih.govresearchgate.net |

| TR146 Buccal Cells | Unmodified Chitosan NPs | ~40% greater transport | nih.govresearchgate.net |

| TR146 Buccal Cells | TG-Chitosan NPs | ~600% greater transport | nih.govresearchgate.net |

Further studies using the P-gp substrate Rhodamine-123 (Rho-123) in Caco-2 cell monolayers demonstrated that chitosan-TGA-6MNA increases the intracellular accumulation of the dye. rsc.org This indicates that the conjugate effectively inhibits the P-gp efflux pump, leading to higher intracellular concentrations of its substrates. rsc.org

The direct impact of mercaptonicotinamide on core metabolic pathways appears to be minimal under the conditions tested in available studies. Research on the P-gp inhibitory effects of chitosan-TGA-6MNA in Caco-2 cells investigated whether the compound depleted intracellular ATP levels, which could indirectly affect many cellular processes. rsc.org The results showed that while the positive control, P85, significantly lowered ATP levels, CS-TGA and CS-TGA-6MNA induced only a slight, non-significant decrease in intracellular ATP after a 60-minute incubation. rsc.org This suggests that its mechanism of action, at least in P-gp inhibition, is not dependent on the widespread disruption of cellular energy metabolism. rsc.org

Influence on Cell-Cell Junctions: In studies with TR146 buccal cell monolayers, treatment with MNA-TG-chitosan nanoparticles led to a greater reduction in transepithelial electrical resistance (TEER), indicating an opening of tight junctions. nih.govresearchgate.net Fluorescence microscopy confirmed this by showing a disruption in the continuous pattern of the tight junction protein ZO-1 at the cell peripheries. researchgate.net

Influence on Plasma Membrane: Investigations using the fluorescent probe TMA-DPH in Caco-2 cells revealed that chitosan-TGA-6MNA increases the microviscosity of the plasma membrane. rsc.org This indicates a decrease in membrane fluidity. rsc.org This structural change in the membrane is hypothesized to be a key part of its mechanism for inhibiting membrane-bound proteins like P-gp. rsc.org

General Cell Morphology: In cytotoxicity assays using HepG2, Caco-2, and TR146 cell lines, nanoparticles formulated with MNA-TG-chitosan showed no significant effects on cell viability at concentrations up to 1000 μg/mL. nih.govresearchgate.net This implies that at concentrations effective for enhancing drug delivery, the compound does not induce adverse morphological changes, such as cytoplasmic vacuolation or cell lysis, which are hallmarks of cytotoxicity. thermofisher.com

Biochemical Interactions with Cofactors and Metabolites

Mercaptonicotinamide, a heterocyclic compound featuring a thiol (-SH) group, engages in various biochemical interactions that influence cellular metabolism and signaling. Its reactivity is largely centered on the nucleophilic nature of its thiol group and its structural relation to nicotinamide, a key component of the cofactor nicotinamide adenine (B156593) dinucleotide (NAD). Research findings indicate that mercaptonicotinamide's influence is often observed when it is incorporated into larger molecules, directing their activity towards specific enzymes and metabolic pathways.

The primary mechanisms of action involve enzyme inhibition and modulation of the cellular redox state. These interactions can, in turn, affect major metabolic processes such as carbohydrate metabolism and cellular energy production.

Enzyme Inhibition

Mercaptonicotinamide serves as a structural component in the synthesis of various enzyme inhibitors. Its presence in these molecules is often crucial for their inhibitory activity.

α-Glucosidase Inhibition: Derivatives of mercaptonicotinamide have been synthesized and identified as potent inhibitors of α-glucosidase. acs.org This enzyme is critical for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting α-glucosidase, these compounds interfere with carbohydrate metabolism, a key process that provides substrate for glycolysis. acs.orgnih.gov

Histone Deacetylase (HDAC) Inhibition: The mercaptonicotinamide scaffold is used in the design of inhibitors for histone deacetylases, particularly HDAC8. google.com HDACs are enzymes that play a crucial role in regulating gene expression. While many HDACs are zinc-dependent, a specific class of HDACs, the sirtuins (Class III), are dependent on the cofactor NAD+. google.com Although mercaptonicotinamide-based inhibitors primarily target Class I HDACs, the overarching regulation of metabolic enzyme transcription by HDACs establishes an indirect link to metabolic control. nih.govgoogle.com

Table 1: Summary of Enzymes Affected by Mercaptonicotinamide-Containing Compounds

| Enzyme | Compound Type | Nature of Interaction | Metabolic Consequence | Citation |

| α-Glucosidase | Benzothiazepine derivatives incorporating mercaptonicotinamide | Inhibition | Interference with carbohydrate digestion and glucose absorption. | acs.org |

| Histone Deacetylase 8 (HDAC8) | N-benzyl-2-mercaptonicotinamide derivatives | Inhibition | Altered gene expression, which can include genes for metabolic enzymes. | google.com |

Interactions with Cofactors

The biochemical activity of mercaptonicotinamide is closely tied to its potential interactions with essential metabolic cofactors, primarily through its structural features.

NAD+/NADH: Mercaptonicotinamide is a derivative of nicotinamide, a fundamental part of the NAD molecule. wikipedia.org The NAD+/NADH ratio is a critical indicator of the cell's redox state and plays a pivotal role in energy metabolism, acting as a crucial coenzyme in both glycolysis and the citric acid cycle. wikipedia.orgmdpi.comnih.govnih.gov The balance between the oxidized (NAD+) and reduced (NADH) forms controls the activity of key dehydrogenases in these pathways. wikipedia.org While direct interaction is not extensively documented, inhibitors containing the mercaptonicotinamide moiety can influence NAD+-dependent enzymes like sirtuins, thereby linking its function to NAD+ metabolism. google.com

Flavin Adenine Dinucleotide (FAD): Research on related mercapto-flavins, such as 6-mercapto-FAD, demonstrates the reactivity of the thiol group within the active sites of flavoproteins. nih.gov These studies use 6-mercapto-FAD as a probe to investigate the accessibility and environment of the enzyme's active site. This suggests that the thiol group of mercaptonicotinamide could potentially interact with FAD-dependent enzymes, although specific studies on mercaptonicotinamide itself are limited. nih.gov

Modulation of Cellular Redox Balance

The cellular redox state, the balance between oxidizing and reducing agents, is vital for normal cellular function. nih.govnumberanalytics.com An imbalance can lead to oxidative or reductive stress. nih.govbiolifesas.org The thiol group on mercaptonicotinamide is a key player in redox reactions.

Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions. This is a common mechanism for forming covalent bonds with cysteine residues in proteins, such as those on the surface of cells or within enzymes. acs.org This reactivity is harnessed in drug delivery systems where polymers functionalized with mercaptonicotinamide (thiolmers) can interact with mucus glycoproteins or inhibit efflux pumps. acs.orgarabjchem.orgresearchgate.net

Antioxidant Potential: Thiol-containing compounds are known for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. acs.org This interaction helps maintain the cellular redox homeostasis, which is intrinsically linked to the status of redox-sensitive cofactors like the NAD+/NADH and glutathione (B108866) (GSH/GSSG) ratios. nih.govbiolifesas.org

Impact on Metabolic Pathways

The aforementioned interactions have downstream consequences for major metabolic pathways, primarily through the regulation of enzyme activity and substrate availability.

Glycolysis: By contributing to the inhibition of α-glucosidase, mercaptonicotinamide-based compounds can limit the influx of glucose into the glycolytic pathway. acs.org Glycolysis is a sequence of reactions that converts glucose to pyruvate, producing ATP and NADH in the process. nih.govsigmaaldrich.comassaygenie.com

Citric Acid Cycle (TCA Cycle): The citric acid cycle is a central hub of cellular metabolism that oxidizes acetyl-CoA to generate ATP, NADH, and FADH2. nih.govwikipedia.orgbevital.no Its regulation is tightly linked to the NAD+/NADH ratio. While no direct modulation of TCA cycle enzymes by mercaptonicotinamide is reported, its influence on the cellular redox state and NAD-related processes could have indirect effects on the cycle's flux.

Oxidative Phosphorylation: This is the final stage of cellular respiration, where the energy from NADH and FADH2 is used to produce the majority of a cell's ATP. lkouniv.ac.inwikipedia.orgstudymind.co.uk The efficiency of this pathway is highly dependent on the supply of these reduced cofactors from glycolysis and the citric acid cycle. wikipedia.org Any upstream alteration of these pathways or the cellular redox balance by mercaptonicotinamide or its derivatives would consequently impact oxidative phosphorylation.

Structure Activity Relationship Sar and Computational Studies

Elucidating Key Structural Features for Biological Activity

The biological activity of mercaptonicotinamide derivatives is intrinsically linked to their molecular structure. The spatial arrangement of atoms and the presence of specific functional groups dictate the molecule's ability to interact with biological receptors, thereby eliciting a pharmacological response.

A pharmacophore is an abstract concept representing the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govdovepress.comunina.it For mercaptonicotinamide derivatives, the key pharmacophoric elements generally include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. acs.orgresearchgate.net

The nicotinamide (B372718) portion of the molecule itself presents several key features. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The pyridine (B92270) ring provides an aromatic and potentially hydrophobic interaction site. The thiol (-SH) group is a crucial functional group that can act as a hydrogen bond donor and a nucleophile, and its reactivity can be pH-dependent. researchgate.net

In the context of specific biological targets, the importance of these pharmacophoric elements can be further defined. For instance, in a series of S-substituted 6-mercapto-N-phenyl-nicotinamides designed as CXCR1/2 antagonists, the nicotinamide core was identified as a key component. acs.org The activity of these compounds depends not only on their affinity for the target but also on their ability to move into the cell's interior. acs.org The pharmacophore model for such compounds would likely include features that facilitate both target binding and cell permeability. nih.govacs.org

The generation of a pharmacophore model involves several steps, including the selection of active compounds, conformational analysis, assignment of pharmacophoric features, and superimposition of the molecules to identify common features. unina.it This process helps in understanding the common molecular interaction features shared by a set of active molecules. dovepress.com

The introduction of different substituents to the core structure of mercaptonicotinamide can significantly alter its biological activity. These substituent effects can be broadly categorized into electronic and steric effects. lasalle.edu

Electronic effects arise from the ability of a substituent to donate or withdraw electron density from the core structure, which can occur through inductive or resonance effects. lasalle.edu For example, electron-donating groups can increase the electron density on the aromatic ring, potentially enhancing interactions with electron-deficient areas of a receptor. Conversely, electron-withdrawing groups decrease electron density. lasalle.edu In a study of substituted N-methyl-3-(pyrimidin-4-ylamino)benzenesulfonamide inhibitors, the substituent's effect on binding affinity was linked to the modulation of the sulfonamide's hydrogen bond donor strength. nih.gov

Steric effects relate to the size and shape of the substituent, which can influence how the molecule fits into a binding site. lasalle.edu A bulky substituent might hinder the optimal binding of the molecule, leading to reduced activity. Conversely, a well-placed substituent could enhance binding by occupying a specific pocket in the receptor.

In the case of 6-mercaptonicotinamide (B11766040) derivatives, substitutions on the pyridine ring or the amide nitrogen can lead to significant changes in activity. For example, in a series of nicotinamide-based chemokine antagonists, the substitution on the nitrogen of the nicotinamide was explored. acs.org An N-methyl-2-pyridyl substitution was well-tolerated, while the closely related N-methyl-4-pyridyl congener showed a significant drop in potency, suggesting a highly structured binding environment. acs.org This highlights how subtle changes in substituent position can have a profound impact on biological activity.

Furthermore, the nature of the substituent on the sulfur atom of 6-mercaptonicotinamide is critical. In the development of S-substituted 6-mercapto-N-phenyl-nicotinamides, various aryl and heteroaryl groups were attached to the sulfur, leading to a range of activities as CXCR1/2 antagonists. acs.org The electronic properties of these substituents can influence the properties of the thiol group, which is often crucial for biological activity. marquette.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This approach is used to predict the activity of new, unsynthesized compounds and to understand the physicochemical properties that are important for activity. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. researchgate.net Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Finally, a mathematical model is built to correlate the descriptors with the biological activity. nih.gov

Various statistical methods can be used to develop QSAR models, including linear regression, partial least squares, and machine learning algorithms like k-nearest neighbors and decision trees. nih.govnih.gov The goal is to create a model that can accurately predict the activity of compounds not included in the initial training set. dergipark.org.tr

For instance, in the development of 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors, QSAR studies were conducted to find a correlation between the antidiabetic activity and the physicochemical properties of the synthesized compounds. acs.org A good correlation was found between the structures and selected properties, indicating the predictive power of the QSAR model. acs.org

The reliability of a QSAR model is assessed through various validation techniques. dergipark.org.tr A well-validated QSAR model can be a valuable tool in drug discovery, helping to prioritize the synthesis of new compounds with potentially higher activity. qsartoolbox.org

A wide range of molecular descriptors can be used in QSAR studies. These can be broadly classified into:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts. researchgate.net

2D descriptors: Derived from the 2D structure, including topological indices and counts of specific functional groups. dergipark.org.tr

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume and surface area. nih.gov

Physicochemical descriptors: Properties like logP (lipophilicity) and pKa. researchgate.net

Quantum chemical descriptors: Derived from quantum mechanical calculations, such as HOMO and LUMO energies. nih.gov

The selection of appropriate descriptors is a critical step in QSAR modeling. wikipedia.org The goal is to choose a set of descriptors that are relevant to the biological activity and are not highly correlated with each other. researchgate.net

Various statistical methodologies are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique that establishes a linear relationship between the descriptors and the activity. dergipark.org.tr Partial Least Squares (PLS) is another method that is useful when the number of descriptors is large or when they are correlated. dergipark.org.tr More advanced machine learning techniques, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), can capture non-linear relationships between structure and activity. frontiersin.org

The statistical quality of the QSAR model is evaluated using parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated R² (q²), which assesses the model's predictive ability. dergipark.org.tr

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are powerful tools used to study molecules and their interactions at an atomic level. schrodinger.comspringer.com These methods provide insights that can guide the design of new compounds with improved properties. scifiniti.com

Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a receptor. nih.gov This method helps to understand the binding mode of a ligand and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. dovepress.com For example, molecular docking was used to screen a set of ligands and select 2-mercaptobenzoic acid for chemical modification of chitosan (B1678972) based on its favorable binding interaction. researchgate.net In another study, docking was used to investigate the interactions of 2,3-dihydro-1,5-benzothiazepine derivatives with the active site of α-glucosidase. acs.org

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com DFT calculations can provide information about various molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. nih.gov These properties can be used as descriptors in QSAR studies or to understand the reactivity of a molecule. mdpi.com

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations can provide insights into the conformational changes that a molecule undergoes and the stability of its interactions with a receptor. mdpi.com This information can be valuable for understanding the mechanism of action of a drug and for designing molecules with improved binding affinity and selectivity.

In the context of mercaptonicotinamide, these computational methods can be applied to:

Predict the binding mode of mercaptonicotinamide derivatives to their biological targets.

Identify key amino acid residues in the binding site that are important for interaction.

Calculate the binding free energy to estimate the affinity of a ligand for its receptor.

Understand the conformational preferences of mercaptonicotinamide and its derivatives.

Guide the design of new derivatives with enhanced biological activity.

By integrating SAR, QSAR, and computational modeling, researchers can gain a comprehensive understanding of the factors that govern the biological activity of mercaptonicotinamide and its derivatives, thereby accelerating the discovery of new and more effective therapeutic agents.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method models the interaction between a small molecule (ligand), such as Mercaptonicotinamide, and a protein's binding site at an atomic level. nih.govresearchgate.net The process involves two main steps: predicting the ligand's conformation, position, and orientation within the binding site (posing), and then assessing the strength of the interaction, often referred to as binding affinity. nih.gov

In studies of analogous compounds, such as mercaptobenzamide thioesters which have been investigated for anti-HIV activity, molecular docking has been a key tool. nih.govnih.gov These studies generated computational models for the binding of these compounds to the C-terminal zinc finger of the HIV-1 nucleocapsid protein (NCp7). nih.govresearchgate.net The docking simulations revealed the presence of low-energy binding orientations and highlighted the key interactions responsible for the binding. nih.govnih.gov The core mechanism of such compounds is believed to involve the acylation of crucial cysteine residues within the zinc finger motif of NCp7. nih.gov

The accuracy of docking is enhanced by sophisticated scoring functions that calculate the binding energetics. These functions typically evaluate non-bonded interactions, such as van der Waals forces and electrostatic interactions, to rank potential binding poses. researchgate.net

Interactive Table: Key Concepts in Molecular Docking Click on the headers to sort the table.

| Concept | Description | Relevance to Mercaptonicotinamide |

|---|---|---|

| Ligand | The small molecule being studied. | Mercaptonicotinamide or its analogs. |

| Receptor | The biological macromolecule, typically a protein, that the ligand binds to. | e.g., HIV-1 Nucleocapsid Protein (NCp7) for mercaptobenzamide analogs. nih.gov |

| Posing | Predicting the conformation and orientation of the ligand in the receptor's binding site. nih.gov | Determines how Mercaptonicotinamide fits into its biological target. |

| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and receptor. researchgate.net | Ranks potential binding modes to identify the most likely and potent interactions. |

| Binding Site | The specific region on the receptor where the ligand binds. | For NCp7, this is the highly-conserved C-terminal CCHC zinc finger. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. frontiersin.org MD simulations track the movements and interactions of atoms and molecules for a specific period, providing insights into the conformational flexibility of both the ligand and its target protein. nih.govmdpi.com This is crucial because proteins are not rigid structures but exist as an ensemble of different conformations. frontiersin.org

Scaffold Hopping and Analogy-Based Design

Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure (the scaffold) of a known active molecule while retaining its biological activity. uniroma1.itresearchgate.net This technique is valuable for generating new chemical entities with potentially improved properties, such as enhanced affinity, better metabolic stability, or a novel intellectual property position. uniroma1.itnih.gov

The process often uses computational methods to search for new scaffolds that can present the key interacting functional groups in a similar three-dimensional arrangement to the original template molecule. nih.govbiosolveit.de For a compound like Mercaptonicotinamide, a scaffold hopping approach could involve replacing the nicotinamide core with other heterocyclic systems, such as benzimidazoles, imidazopyridines, or pyrazoles. nih.gov For example, research has shown that replacing electron-rich aromatic systems with more electron-deficient heterocycles can be a successful strategy to avoid certain types of metabolic breakdown. nih.gov This analogy-based design relies on the principle that different core structures can achieve similar biological effects if they maintain the essential pharmacophoric features of the original lead compound. uniroma1.it

Interactive Table: Common Scaffold Hopping Strategies Click on the headers to sort the table.

| Strategy | Description | Potential Application to Mercaptonicotinamide |

|---|---|---|

| Heterocyclic Replacements | Substituting one heterocyclic ring system for another. researchgate.net | Replacing the pyridine ring of nicotinamide with a different heterocycle like pyrazole (B372694) or imidazole. nih.gov |

| Ring Opening/Closing | Modifying the core by breaking or forming rings to create a new scaffold. researchgate.net | Designing an acyclic analog that mimics the spatial arrangement of the nicotinamide's functional groups. |

| Topology-Based Hopping | Replacing a part of a molecule with a motif that maintains the geometric orientation of attached chemical groups. researchgate.netbiosolveit.de | Finding a completely different core structure that preserves the 3D coordinates of the amide and mercapto groups. |

| Fragment-Based Growth | Growing a small molecular fragment into a larger molecule by adding new functionalities, which can be considered a form of scaffold hopping. nih.gov | Using the mercapto-amide portion as a starting point and exploring different aromatic cores to attach. |

Virtual Screening and Lead Discovery Principles

Virtual screening (VS) is a computational methodology that has become an essential tool for cost-effective and rapid lead discovery. nih.gov It involves screening vast libraries of chemical compounds against a biological target to identify molecules that are likely to bind and exert a desired biological effect. nih.govsemanticscholar.org Structure-based virtual screening (SBVS), a prominent VS approach, utilizes the three-dimensional structure of the target protein. nih.gov

The process begins with the preparation of a compound library and the target receptor structure. researchgate.net Using molecular docking algorithms, each compound in the library is computationally "docked" into the binding site of the target. researchgate.net The resulting binding poses are then evaluated and ranked using scoring functions to prioritize a smaller, more manageable subset of "hits" for experimental testing. nih.govresearchgate.net This approach is significantly faster and less resource-intensive than traditional high-throughput screening (HTS). semanticscholar.org

The discovery of a lead compound like Mercaptonicotinamide could theoretically begin with a virtual screen against a relevant biological target. The top-scoring hits from the screen would then be subjected to further computational analysis and experimental validation to confirm their activity, leading to a cycle of lead optimization. nih.govnih.gov

Pharmacokinetic and Metabolic Research in Preclinical Contexts

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models.nih.govnih.gov

The investigation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of preclinical development. nih.govnih.gov These studies are essential for understanding how a compound is handled by a biological system, which in turn helps in predicting its pharmacokinetic properties in humans. nih.govnih.gov The primary objective is to characterize the metabolic stability, identify the resulting metabolites, and determine the compound's concentration in various biological matrices. nih.govmass-analytica.com

In Vitro Metabolic Stability Assessment (e.g., Plasma Stability).nih.govbioduro.com

Detailed Research Findings:

Incubation Conditions: In vitro metabolic stability is typically assessed by incubating the test compound with liver microsomes (from rats or humans), hepatocytes, or plasma from various species at 37°C. nih.govbioduro.comthermofisher.com The reaction mixture is often buffered and may contain cofactors like NADPH to support metabolic reactions. nih.gov

Time Points and Analysis: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound. bioduro.comthermofisher.com The concentration of the remaining compound is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). bioduro.comresearchgate.net

Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are indicators of metabolic stability. researchgate.netthermofisher.com Compounds with high metabolic stability are generally preferred as they are likely to have a longer duration of action in the body. uj.edu.pl

Table 1: Example of In Vitro Plasma Stability Assay Conditions

| Parameter | Condition |

| Compound Concentration | 1 µM |

| Incubation Temperature | 37 °C |

| Time Points | 0, 15, 30, 60, 120 minutes |

| Final DMSO Concentration | 1% |

| Analytical Method | LC-MS |

| Control Compounds | Propranolol, Tetracaine |

This table is a generalized representation based on common industry practices. bioduro.com

Identification of Metabolites in Non-Human Biological Systems.mass-analytica.comresearchgate.net

Identifying the metabolites of a drug candidate is crucial for understanding its biotransformation pathways and for assessing the potential for the formation of active or toxic metabolites. nih.govresearchgate.net These studies are typically conducted using in vitro systems like liver microsomes or hepatocytes, as well as in vivo animal models. nih.govresearchgate.net

Detailed Research Findings:

In Vitro Approaches: Incubating the compound with liver fractions (microsomes, S9) or hepatocytes allows for the generation of metabolites in a controlled environment. nih.govresearchgate.netthermofisher.com For example, studies with nicotinamide (B372718) have shown the formation of metabolites such as 6-hydroxynicotinamide (B1222860) and 6-hydroxynicotinic acid in rat liver preparations. researchgate.net

Analytical Techniques: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for detecting and structurally characterizing metabolites. mass-analytica.comnih.govnih.gov By comparing the mass spectra of the parent compound and its metabolites, researchers can deduce the types of metabolic reactions that have occurred (e.g., oxidation, hydroxylation, N-dealkylation). nih.gov

Cross-Species Comparison: It is important to compare metabolite profiles across different preclinical species (e.g., rat, dog) and human-derived systems to identify potential differences in metabolism that could affect the translation of data to humans. mass-analytica.comnih.gov

In Vitro and In Vivo (Animal) Bioanalytical Determination of Compound Levels.

The accurate quantification of a drug candidate and its metabolites in biological matrices is fundamental for pharmacokinetic analysis. researchgate.netresearchgate.net Validated bioanalytical methods are required to ensure the reliability of the data generated from both in vitro and in vivo preclinical studies. researchgate.netwashington.edu

Detailed Research Findings:

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. mass-analytica.comresearchgate.net

Sample Preparation: Biological samples such as plasma, urine, and tissue homogenates typically require a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances before analysis. researchgate.netnih.gov

Method Validation: Bioanalytical methods must be validated according to regulatory guidelines to ensure they are accurate, precise, and reproducible. researchgate.netnih.gov This includes establishing the lower limit of quantification (LLOQ), linearity, accuracy, and precision of the assay. researchgate.net

Application in Preclinical Studies: These validated methods are then used to measure the concentration-time profiles of the compound in preclinical species following administration, providing key pharmacokinetic parameters such as Cmax, AUC, and half-life. mdpi.com

Table 2: Key Bioanalytical Method Validation Parameters

| Parameter | Description |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the determined value to the nominal or known true value. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |

This table outlines the essential parameters for bioanalytical method validation as per regulatory expectations.

Investigating Drug-Drug Interactions (DDI) at a Mechanistic Level.drugs.comyoutube.com

Understanding the potential for a new drug candidate to interact with other co-administered drugs is a critical aspect of preclinical safety assessment. nih.govnih.gov These interactions can alter the pharmacokinetic profile of either drug, potentially leading to a loss of efficacy or an increased risk of adverse effects. nih.govnih.gov

Enzyme Inhibition Potential and Induction Studies.nih.govnih.gov

A primary mechanism for drug-drug interactions is the inhibition or induction of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.govyoutube.com

Detailed Research Findings:

Enzyme Inhibition:

Mechanism: An inhibitor can compete with a substrate for the active site of an enzyme (competitive inhibition) or bind to an allosteric site to alter the enzyme's conformation and activity (non-competitive inhibition). youtube.comlibretexts.orgyoutube.com Uncompetitive inhibitors bind only to the enzyme-substrate complex. libretexts.orgyoutube.com

In Vitro Assessment: The inhibitory potential of a compound is typically evaluated by incubating it with human liver microsomes and specific CYP probe substrates. nih.gov The concentration of the inhibitor that causes 50% inhibition of the enzyme's activity (IC50) is determined.

Significance: Compounds that are potent inhibitors of major CYP isoforms (e.g., CYP3A4, CYP2D6) are more likely to cause clinically significant drug interactions. nih.govyoutube.com

Enzyme Induction:

Mechanism: Enzyme induction involves an increased synthesis of metabolizing enzymes, often mediated by nuclear receptors like the pregnane (B1235032) X receptor (PXR). nih.govyoutube.com This leads to an accelerated metabolism of drugs that are substrates for the induced enzyme. youtube.comyoutube.com

In Vitro Assessment: The induction potential is commonly assessed using cultured human hepatocytes. nih.gov The cells are treated with the test compound, and the increase in mRNA levels and/or enzymatic activity of specific CYP enzymes is measured. nih.gov

Significance: Enzyme inducers can decrease the therapeutic effect of co-administered drugs by enhancing their clearance. youtube.comnih.gov For example, the anticonvulsant carbamazepine (B1668303) is a known inducer of CYP3A4 and can reduce the efficacy of other drugs metabolized by this enzyme. nih.gov

Table 3: Common Cytochrome P450 Enzymes and Their Significance in Drug Metabolism

| Enzyme | Significance |

| CYP3A4/5 | Metabolizes over 50% of clinically used drugs. youtube.com |

| CYP2D6 | Highly polymorphic, leading to significant inter-individual variability in drug metabolism. |

| CYP2C9 | Important for the metabolism of several narrow therapeutic index drugs, such as warfarin. |

| CYP2C19 | Exhibits genetic polymorphism, affecting the metabolism of drugs like clopidogrel. |

| CYP1A2 | Involved in the metabolism of caffeine (B1668208) and some antipsychotics; induced by smoking. |

This table highlights some of the most important CYP enzymes in drug metabolism.

Transporter Interaction Mechanisms in Preclinical Models.youtube.comnih.gov

Drug transporters, located in various tissues like the intestine, liver, and kidney, play a crucial role in the absorption, distribution, and excretion of drugs. youtube.comnih.gov Interactions with these transporters can lead to significant changes in drug exposure and disposition. youtube.comnih.gov

Detailed Research Findings:

Types of Transporters: Key transporter families include the ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein or P-gp, BCRP), which are efflux transporters, and the Solute Carrier (SLC) transporters (e.g., OATPs, OATs, OCTs), which are primarily uptake transporters. youtube.comnih.gov

In Vitro Assessment: The interaction of a compound with specific transporters is evaluated using cell-based assays. youtube.com These assays typically use cell lines that overexpress a particular transporter.

Substrate Assessment: To determine if a compound is a substrate of a transporter, its transport across a monolayer of these cells is measured.